molecular formula C17H15N3O3 B12130721 N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

Cat. No.: B12130721
M. Wt: 309.32 g/mol
InChI Key: AOJGUAZNGVJBBO-UHFFFAOYSA-N
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Description

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrroloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multiple steps, including cyclization, substitution, and coupling reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Dimethylformamide (DMF), toluene

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

Uniqueness

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-22-13-5-4-11-9-12-6-7-20(16(12)18-14(11)10-13)19-17(21)15-3-2-8-23-15/h2-5,8-10H,6-7H2,1H3,(H,19,21)

InChI Key

AOJGUAZNGVJBBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1

Origin of Product

United States

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